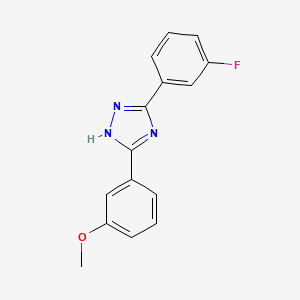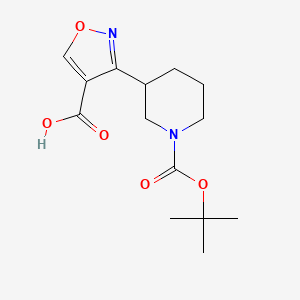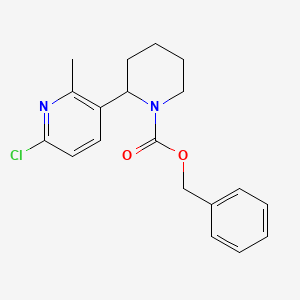
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid is a unique chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound is characterized by its cyclopentyl group attached to a pyrazole ring, which is further connected to a propiolic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentyl hydrazone intermediate. This intermediate then undergoes cyclization with propiolic acid under acidic conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propiolic acid moiety to an alcohol or alkane.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclopentyl ketones or carboxylic acids.
Reduction: Formation of cyclopentyl alcohols or alkanes.
Substitution: Formation of substituted pyrazoles with various functional groups.
Aplicaciones Científicas De Investigación
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a methyl group instead of a cyclopentyl group.
3-(1-Cyclohexyl-1H-pyrazol-4-yl)propiolic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
3-(1-cyclopentylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)6-5-9-7-12-13(8-9)10-3-1-2-4-10/h7-8,10H,1-4H2,(H,14,15) |
Clave InChI |
DFACSLIBTCKWEK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C=C(C=N2)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11809678.png)




![Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11809703.png)
![6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809704.png)




